molecular formula C8H12N2O2 B2360071 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone CAS No. 1355228-97-5

1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone

Cat. No.: B2360071
CAS No.: 1355228-97-5
M. Wt: 168.196
InChI Key: XUIVYMGEZZRKGG-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C5H6N2O .


Synthesis Analysis

There are several methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound . A detailed analysis of these methods can provide insights into the possible synthesis pathways for this compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for a similar compound, 1-(1H-pyrazol-4-yl)ethanone .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the reactions of structurally similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular weight and structure .

Scientific Research Applications

Chemical Transformation and Synthesis

  • 1-(1H-pyrazol-3-yl)ethanone hydrazone is formed through hydrazinolysis of related compounds, leading to the synthesis of 1H-pyrazole-3-carboxylic acid upon oxidation (Smolyar, 2010).

Biomedical Applications

  • Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties show moderate inhibitory activity against fungal diseases (Liu et al., 2012).

  • Derivatives like 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone demonstrate significant antimicrobial activity (Bondock et al., 2011).

  • A series of benzimidazole and pyrazoline motifs bearing compounds show notable antimicrobial activity against various bacteria and fungi (Desai et al., 2017).

Material Science and Synthesis

  • Studies on 4-acetylpyrazole, a related compound, reveal insights into the crystal structure and solid-state electronic structure, indicating potential material science applications (Frey et al., 2014).

  • Pyrazole and pyrazoline derivatives, including those similar to 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone, show potential as new oligonucleotide stabilization agents (Sottofattori et al., 2002).

Safety and Hazards

Safety data sheets for similar compounds suggest that contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided where dust is formed . In case of ingestion, a poison center or doctor should be contacted .

Properties

IUPAC Name

1-(4-hydroxy-1-propan-2-ylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)10-4-7(12)8(9-10)6(3)11/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIVYMGEZZRKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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